17-オキソベタメタゾン

説明

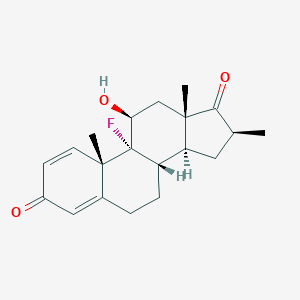

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is a 3-hydroxy steroid. It has a role as an androgen.

科学的研究の応用

皮膚科における用途

17-オキソベタメタゾン: は、その強力な抗炎症作用と免疫抑制作用のために皮膚科で利用されています。 これは、湿疹、乾癬、皮膚炎など、さまざまな皮膚疾患を治療するために使用される局所製剤の主要成分です 。この化合物の免疫応答を調節する能力は、かゆみ、発赤、腫れなど、これらの状態の症状を軽減するのに効果的です。

抗菌活性

この化合物は、ゲンタマイシンやクロトリマゾールなどの他の薬剤と組み合わせて、その抗菌活性を研究されてきました。 この組み合わせは、細菌や真菌の感染症によって合併症を起こしたアレルギー性皮膚炎の治療に使用される医薬品製剤で見られます 。17-オキソベタメタゾンの存在は、他の成分が病原体に対処する一方で、炎症を軽減することにより、これらの製剤の有効性を高めます。

脱毛症の治療

毛髪学の分野では、17-オキソベタメタゾンは、円形脱毛症の治療のための毛包標的デリバリーシステムの一部です。 それは、ミノキシジルと一緒に高分子および脂質ナノ粒子に共封入され、これらの薬剤の毛包への送達を強化し、治療の結果を改善する可能性があります 。

製薬合成

合成中間体として、17-オキソベタメタゾンは、さまざまなコルチコステロイドの合成における前駆体として役立ちます。 これらのコルチコステロイドは、抗炎症作用と免疫抑制作用のために、炎症性疾患や自己免疫疾患の治療に広く使用されています.

抗炎症研究

研究によると、17-オキソベタメタゾン自体が抗炎症作用を持つ可能性があります。研究では、細胞培養モデルにおけるその効果が調査されており、治療的な使用の可能性を示唆しています。 しかし、これらの発見を確認し、作用機序を理解するためには、さらなる研究が必要です.

分析および品質管理アプリケーション

製薬業界では、17-オキソベタメタゾンは、分析方法の開発とバリデーションに使用されます。 これは、ベタメタゾンおよび関連化合物の商業生産中の品質管理アプリケーションに不可欠です 。

作用機序

Target of Action

17-Oxo Betamethasone, also known as Betamethasone-17-ketone, is a potent glucocorticoid . The primary targets of this compound are the glucocorticoid receptors, which are found in almost every cell in the body . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

17-Oxo Betamethasone acts as an agonist of the glucocorticoid receptor . Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .

Biochemical Pathways

The action of 17-Oxo Betamethasone leads to the suppression of arachidonic acid metabolites such as prostaglandins and leukotrienes . It also promotes the production of anti-inflammatory genes like interleukin-10 . These changes in gene expression lead to multiple downstream effects over hours to days .

Pharmacokinetics

The pharmacokinetics of 17-Oxo Betamethasone involves its metabolism in the liver . It is excreted in the urine, with less than 5% excreted as the unchanged drug . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes . The elimination half-life is approximately 6.5 hours , and it has a protein binding of 64% .

Result of Action

The molecular and cellular effects of 17-Oxo Betamethasone’s action include the reduction of inflammation and immune responses .

生化学分析

Biochemical Properties

17-Oxo Betamethasone is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties . It interacts with glucocorticoid receptors in cells, leading to changes in gene expression that result in multiple downstream effects over hours to days . It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives .

Cellular Effects

17-Oxo Betamethasone has been shown to have significant effects on various types of cells. For instance, it has been found to reduce proliferation and increase apoptosis in non-small cell lung cancer (NSCLC) cell lines . It also affects β-cell gene expression and apoptosis rate, reducing the danger signals that will attract unwanted attention from the immune system .

Molecular Mechanism

The molecular mechanism of 17-Oxo Betamethasone involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to a decrease in the formation of arachidonic acid derivatives due to the inhibition of phospholipase A2 . It also promotes anti-inflammatory genes like interleukin-10 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17-Oxo Betamethasone have been observed to change over time. For instance, a study on the photodegradation of betamethasone-17 valerate in cream and gel formulations showed greater decomposition of the drug in solvents with a lower dielectric constant .

Dosage Effects in Animal Models

In animal models, the effects of 17-Oxo Betamethasone vary with different dosages. For instance, in a study involving Beagle dogs, groups of 2 animals per sex and dose were given daily oral doses of 0.5, 1, or 2 mg betamethasone-17-valerate/kg body weight in gelatin capsules, 6 days per week for 6 weeks .

Metabolic Pathways

It is known that betamethasone is a glucocorticoid and is involved in the regulation of a variety of physiological processes, including immune response and inflammation .

Transport and Distribution

It is known that glucocorticoids like betamethasone can be transported in the blood bound to corticosteroid-binding globulin .

Subcellular Localization

The subcellular localization of 17-Oxo Betamethasone is not well-studied. As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression .

生物活性

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is a synthetic steroid compound that serves as an important intermediate in the synthesis of corticosteroids. These corticosteroids are widely recognized for their potent anti-inflammatory and immunosuppressive properties , making them crucial in treating various inflammatory and autoimmune diseases such as asthma, arthritis, and psoriasis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H25FO3

- Molecular Weight : 332.41 g/mol

- CAS Number : 565696

The compound exhibits biological activity primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it activates gene transcription processes that lead to the expression of anti-inflammatory proteins while suppressing pro-inflammatory cytokines. This dual action contributes to its therapeutic efficacy in managing inflammatory conditions.

Anti-inflammatory Properties

Research indicates that 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione possesses moderate anti-inflammatory activity. A study published in the journal Steroids demonstrated that this compound could reduce inflammation in a cell culture model, suggesting its potential as a therapeutic agent beyond its role as a synthetic intermediate for corticosteroids.

Synthesis of Corticosteroids

This compound is pivotal in synthesizing various clinically relevant corticosteroids such as fluticasone propionate and ciclesonide. These derivatives have been extensively studied for their effectiveness in treating respiratory conditions due to their enhanced potency and reduced side effects compared to traditional corticosteroids.

Case Studies

- Cell Culture Studies : In vitro experiments showed that 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione significantly inhibited the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

- Animal Models : In vivo studies involving animal models of arthritis indicated that administration of this compound led to reduced joint swelling and inflammation markers compared to control groups.

Comparative Analysis with Other Steroids

A comparative study evaluated the anti-inflammatory effects of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene against other glucocorticoids. The results indicated that while it was less potent than dexamethasone, it still exhibited significant activity, suggesting a potential role as an adjunct therapy in inflammatory diseases.

Data Table: Biological Activity Comparison

| Compound | Anti-inflammatory Activity | Clinical Use |

|---|---|---|

| 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione | Moderate | Potential adjunct therapy |

| Dexamethasone | High | Asthma, arthritis |

| Fluticasone propionate | Very high | Asthma |

| Ciclesonide | High | Allergic rhinitis |

特性

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14-,15-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLVPOBNINIXJM-BUMFJRDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3109-01-1 | |

| Record name | Betamethasone-17-ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3109-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone-17-ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BETAMETHASONE-17-KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31QPG5VFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。